5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
CAS No.:
Cat. No.: VC13898984
Molecular Formula: C16H19BO3
Molecular Weight: 270.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H19BO3 |
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Molecular Weight | 270.1 g/mol |
IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
Standard InChI | InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10,18H,1-4H3 |
Standard InChI Key | QUIUGSYQDHBANQ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)O |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the family of pinacol boronate esters, characterized by a boronate group (-B(OR)₂) attached to an aromatic naphthalene system. The general molecular formula for this class is C₁₆H₁₉BO₃, with a molecular weight of 270.1 g/mol . The 5-substituted isomer specifically features a hydroxyl group (-OH) at the 2-position of the naphthalene ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position (Figure 1).
Table 1: Comparative Structural Data for Naphthalen-2-ol Boronate Esters
The absence of direct data for the 5-substituted isomer necessitates reliance on computational modeling and analogical reasoning. Density functional theory (DFT) simulations suggest that the 5-position substitution may introduce steric hindrance due to proximity between the boronate ester and hydroxyl groups, potentially affecting reactivity .
Synthesis and Industrial Production
Palladium-Catalyzed Borylation
The most common synthetic route for naphthalenol boronate esters involves palladium-catalyzed Miyaura borylation. For example, 6- and 7-substituted isomers are synthesized via reaction of naphthalen-2-ol derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) under inert conditions . Typical reaction parameters include:
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Temperature: 80–100°C
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
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Yield: 60–85% after chromatographic purification
Table 2: Representative Synthesis Conditions for Analogous Compounds
Isomer | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
6-Sub | Pd(dba)₂, SPhos | 24 | 78 | 96 |
7-Sub | Pd(OAc)₂, Xantphos | 18 | 82 | 95 |
For the hypothetical 5-substituted isomer, regioselectivity challenges may arise due to competing substitution patterns. Directed ortho-metalation (DoM) strategies using directing groups (-OMe, -NH₂) could enhance positional control, though this remains speculative without experimental validation.
Physicochemical Properties
Thermal and Solubility Profiles
Data from analogous compounds provide insights into expected behavior:
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Melting Point: 145–160°C (observed for 6-substituted isomer )
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<0.1 mg/mL)
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Stability: Hydrolytically sensitive under acidic or aqueous conditions, requiring anhydrous storage
Table 3: Comparative Physicochemical Data
Property | 3-Substituted | 6-Substituted | 7-Substituted |
---|---|---|---|
Melting Point (°C) | N/R | 152–154 | N/R |
λₐᵦₛ (nm) in MeOH | 285 | 278 | 292 |
LogP (Calc.) | 3.1 | 3.4 | 3.0 |
The 5-substituted isomer’s fluorescence properties could differ due to altered conjugation pathways. Computational predictions using time-dependent DFT (TD-DFT) indicate a bathochromic shift (~305 nm) compared to 6- and 7-isomers .
Applications in Scientific Research
Suzuki-Miyaura Cross-Coupling
Boronate esters serve as key intermediates in cross-coupling reactions. The 6-substituted variant demonstrates efficient reactivity with aryl halides, achieving turnover numbers (TON) >1,000 in model reactions . By analogy, the 5-isomer could enable novel biaryl architectures, though steric effects may necessitate tailored ligands (e.g., bulky phosphines).
Biomedical Applications
Naphthalenol boronate esters exhibit pH-dependent binding to diols, making them candidates for glucose sensing. The 7-substituted isomer shows a binding constant (Kₐ) of 2.1 × 10³ M⁻¹ with fructose. Theoretical models suggest the 5-isomer may offer improved selectivity for vicinal diols due to constrained geometry.
Future Research Directions
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Synthetic Optimization: Development of regioselective borylation protocols for the 5-position.
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Crystallographic Studies: Single-crystal XRD analysis to resolve steric and electronic effects.
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In Silico Screening: Virtual screening of the 5-isomer’s potential in kinase inhibition or PET tracer design.
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